2-Bromocyclohexane-1-carbonitrile
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Overview
Description
2-Bromocyclohexane-1-carbonitrile is an organic compound with the molecular formula C₇H₁₀BrN It is a derivative of cyclohexane, where a bromine atom and a nitrile group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexene with bromine in the presence of carbon tetrachloride and absolute alcohol at low temperatures . The resulting 2-bromocyclohexene is then treated with a cyanating agent to introduce the nitrile group .
Industrial Production Methods: Industrial production of 2-Bromocyclohexane-1-carbonitrile typically involves large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexane derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Substituted cyclohexanes.
Reduction: Cyclohexylamine derivatives.
Oxidation: Cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
2-Bromocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromocyclohexane-1-carbonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Bromocyclohexane: Similar structure but lacks the nitrile group.
Cyclohexanecarbonitrile: Similar structure but lacks the bromine atom.
2-Chlorocyclohexane-1-carbonitrile: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 2-Bromocyclohexane-1-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the cyclohexane ring. This combination imparts distinct chemical reactivity and potential applications that are not observed in its analogs. The bromine atom makes it a versatile intermediate for further chemical modifications, while the nitrile group provides a functional handle for various transformations.
Properties
IUPAC Name |
2-bromocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIDFUZJSJVKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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